molecular formula C13H9IN2 B14113704 1-(4-Iodophenyl)-1H-indazole

1-(4-Iodophenyl)-1H-indazole

Cat. No.: B14113704
M. Wt: 320.13 g/mol
InChI Key: UIKIVHREGPUDOM-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-1H-indazole is a specialized organic compound featuring an indazole core substituted at the N1 position with a 4-iodophenyl group. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous biologically active molecules and FDA-approved drugs such as pazopanib and axitinib, which are tyrosine kinase inhibitors used in cancer therapy . The 4-iodophenyl moiety serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient synthesis of a diverse array of novel derivatives for biological screening . Researchers utilize this compound primarily as a key precursor in the exploration and development of new therapeutic agents. Its applications are rooted in the broad pharmacological activities associated with the indazole class, which includes documented antitumor, anti-inflammatory, and antimicrobial properties . The specific substitution pattern of this compound is strategically designed to facilitate its role in structure-activity relationship (SAR) studies, particularly in the optimization of lead compounds targeting various kinases and other enzyme families. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

1-(4-iodophenyl)indazole

InChI

InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H

InChI Key

UIKIVHREGPUDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)I

Origin of Product

United States

Incorporation of Isotopic Labels for Mechanistic and Research Probes

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring exhibits annular tautomerism, with the hydrogen atom potentially residing on either the N1 or N2 nitrogen. sci-hub.sebeilstein-journals.org The 1H-tautomer is generally more stable. sci-hub.sebeilstein-journals.org The nucleophilicity of these nitrogen atoms allows for reactions such as alkylation. However, direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, with the regioselectivity being influenced by the reaction conditions. beilstein-journals.org For instance, the reaction of a similar indazole derivative with methyl iodide and potassium carbonate in DMF yielded a mixture of N1 and N2-methylated products. beilstein-journals.org

The nitrogen atoms of the indazole ring can also participate in the formation of N-heterocyclic carbenes, which can be trapped by various reagents to form new cyclic systems. beilstein-journals.org Furthermore, the nitrogen atoms can act as directing groups in metal-catalyzed reactions, influencing the regioselectivity of functionalization on the indazole ring system. semanticscholar.org

Transformations Involving the Carbon-Iodine Bond on the Phenyl Ring

The carbon-iodine (C-I) bond on the phenyl ring is a key site for a multitude of chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. The C-I bond is susceptible to oxidative addition to low-valent transition metal complexes, such as palladium(0), which is a crucial step in many of these catalytic cycles. nih.gov

Palladium-Catalyzed Reactions:

Palladium catalysis is extensively used to functionalize the C-I bond of this compound. These reactions provide efficient routes to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with boronic acids or their esters to form biaryl compounds. For example, the Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with boronic acids has been successfully performed. nih.govrsc.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with terminal alkynes to synthesize alkynyl-substituted indazoles. nih.gov

Direct Arylation: Palladium catalysts can facilitate the direct arylation of other aromatic systems using this compound as the aryl source. mdpi.com

The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves three main steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura and similar reactions), and reductive elimination. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on Both Ring Systems

Electrophilic Substitution:

The indazole ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, under certain conditions, electrophilic substitution can occur. For instance, bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS) can lead to regioselective C7-bromination. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the phenyl ring is generally challenging unless activated by strong electron-withdrawing groups. masterorganicchemistry.com The presence of the indazole moiety itself may not be sufficient to promote SNAr reactions under standard conditions. However, the reactivity can be enhanced in specific scenarios, such as through the formation of radical intermediates which can act as transient activating groups. osti.gov

Reaction with Other Functional Groups and Heteroatom Derivatization

The this compound scaffold can be further diversified through reactions involving other functional groups that may be introduced onto the molecule.

N-Oxide Formation: The nitrogen atoms of the indazole ring can be oxidized to form N-oxides. uchile.clresearchgate.net These N-oxide derivatives have been investigated for their biological activities. uchile.clresearchgate.net

Heteroatom-Directed Reactions: The nitrogen atoms can direct ortho-functionalizations. For example, in quinoline (B57606) systems, an N-oxide can direct C8 arylation. semanticscholar.org

The carbon-iodine bond can also be transformed into other functionalities. For example, hypervalent iodine reagents can be prepared from aryl iodides, which then act as powerful oxidizing agents or as precursors for arylation reactions. nih.govacs.orgacs.orgresearchgate.net

Pathways of Chemical Stability and Degradation Under Controlled Research Conditions

The stability of this compound is crucial for its application in synthesis and materials science. While specific degradation pathways for this exact compound are not extensively detailed in the provided search results, general principles of stability for similar heterocyclic compounds can be inferred.

Indazole derivatives are generally stable under typical laboratory conditions. However, they can be susceptible to degradation under harsh conditions such as strong acids, bases, or oxidizing agents. For instance, some indazole derivatives have been shown to react with formaldehyde (B43269) in aqueous HCl. nih.gov The stability of related cathinone (B1664624) analogs is pH-dependent, with increased degradation in neutral to basic solutions. researchgate.net This suggests that the pH of the reaction medium could significantly impact the stability of this compound.

The carbon-iodine bond can undergo homolytic cleavage under photolytic or radical-inducing conditions, leading to the formation of aryl radicals. acs.org These radicals can then participate in various subsequent reactions, representing a potential degradation pathway or a synthetic opportunity.

Table of Reaction Conditions for Transformations of Indazole Derivatives:

Structure Activity Relationship Sar Investigations of 1 4 Iodophenyl 1h Indazole and Its Analogues

Systemic Analysis of the 1H-Indazole Core's Contribution to Molecular Interactions

The 1H-indazole scaffold is a crucial component in many biologically active compounds, often referred to as a "privileged structure" due to its ability to bind to various receptors with high affinity. arabjchem.org This bicyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a rigid framework that can be strategically functionalized to interact with biological targets. researchgate.netwikipedia.org The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating key interactions within protein binding sites. nih.gov For instance, the N1-H of the indazole ring can form a crucial hydrogen bond with the backbone carbonyl of amino acid residues like alanine, while the N2 nitrogen can participate in water-mediated hydrogen bonds. nih.gov

Impact of Substitution on the 4-Iodophenyl Moiety on Molecular Recognition and Binding

Systematic modifications of the phenyl ring have revealed important SAR trends. For example, in a series of 2,3-diphenyl-2H-indazole derivatives, the nature and position of substituents on the phenyl ring influenced their anticandidal activity. mdpi.com The introduction of different substituents can alter the electronic properties (electron-donating or electron-withdrawing) and steric profile of the molecule, thereby affecting how it fits into and interacts with the active site of a biological target. For instance, in the development of PARP-1 inhibitors, introducing various heterocycles via a linker to the N1-phenyl-indazole scaffold led to significant variations in inhibitory concentrations. nih.gov

The following table summarizes the impact of different substituents on the N1-phenyl ring on the inhibitory activity of indazole derivatives against PARP-1.

Compound N1-Substituent IC₅₀ (µM)
2 Unsubstituted 1H-indazole-3-carboxamideWeakly active
4 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide36
5 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide6.8
Data sourced from a study on N-substituted indazole-3-carboxamides as PARP-1 inhibitors. nih.gov

This data clearly indicates that the nature of the substituent on the N1-phenyl ring has a profound impact on the biological activity of the indazole derivative.

Comprehensive Evaluation of Substituents at the C3 Position of the Indazole Ring

The C3 position of the indazole ring is a key site for modification, and substituents at this position can dramatically influence the compound's biological profile. chim.it A wide variety of functional groups have been introduced at C3, including halogens, alkyl groups, carboxamides, and aryl groups, often leading to enhanced potency and selectivity for various biological targets. chim.itmdpi.com

For instance, in the development of Akt inhibitors, the introduction of a methyl group at the C3 position of an indazole-based scaffold resulted in an approximately 5-fold increase in potency compared to the unsubstituted analogue. nih.govucsf.edu Similarly, for inhibitors of the enzyme IDO1, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. mdpi.com The nature of the C3 substituent can influence key interactions with the target protein, such as hydrogen bonding and hydrophobic interactions.

The following table illustrates the effect of C3 substitution on the inhibitory activity of indazole derivatives against Akt.

Compound Series C3-Substituent Relative Potency
A-443654 analoguesHydrogen1x
A-443654 analoguesMethyl~5x
Data based on reports of A-443654 analogues as Akt inhibitors. nih.govucsf.edu

This highlights the significant enhancement in activity that can be achieved by strategic substitution at the C3 position.

Effects of Structural Modifications at C4, C5, C6, and C7 Positions of the Indazole Ring on Preclinical Activities

Modifications at the C4, C5, C6, and C7 positions of the indazole ring have been shown to significantly impact the preclinical activities of these compounds. chim.itnih.gov The introduction of various substituents at these positions can modulate the electronic and steric properties of the indazole core, influencing its interaction with biological targets.

C4-Position: The introduction of methoxy (B1213986) or hydroxyl groups at the C4 position has been found to be potent for CCR4 antagonists. acs.org In the context of IDO1 inhibitors, the presence of a nitro-aryl group at the C4 position was beneficial for TDO inhibition and direct tumoricidal effects. nih.gov

C5-Position: For selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at the C5 position enhanced potency. mdpi.com In another study, a methoxy group at the C5 position was quantitatively iodinated at the C3-position, indicating its influence on reactivity. chim.it

C6-Position: In the development of CCR4 antagonists, only small groups were tolerated at the C6 position, with these analogues being preferred over C5 or C7 substituted ones. acs.org For IDO1/TDO inhibitors, substituents at the C6 position of the 1H-indazole significantly affected the activity and selectivity. nih.gov

C7-Position: For Akt inhibitors, the C7 position was identified as a promising site for introducing large substituents to achieve selectivity. nih.govucsf.edu Small alkyl groups were initially substituted for hydrogen at this position. nih.gov

The following table summarizes the effects of substitutions at various positions of the indazole ring on different biological targets.

Position Substituent Target Effect Reference
C4Methoxy, HydroxylCCR4Potent antagonist activity acs.org
C4Nitro-arylTDOBeneficial for inhibition nih.gov
C5CyclobutylSERDsEnhanced potency mdpi.com
C6Small groupsCCR4Preferred for activity acs.org
C6VariousIDO1/TDOAffected activity and selectivity nih.gov
C7Large alkyl groupsAktIncreased selectivity nih.govucsf.edu

Influence of N1-Substitution Pattern on Biological Target Engagement

In the development of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org For PARP-1 inhibitors, a structure-based design approach that introduced a three-carbon linker between the 1H-indazole-3-carboxamide and different heterocycles at the N1 position led to a significant increase in inhibitory potency. nih.gov Furthermore, in a series of MAO-B inhibitors, N1-alkylation of indazole-5-carboxamides resulted in extremely potent and selective inhibitors. optibrium.com

The choice between N1-aryl and N1-alkyl substituents can also have a profound impact. For instance, N1-aryl substitution is a common strategy in the design of various inhibitors, while N1-alkylation has been shown to be particularly effective for certain targets like MAO-B. optibrium.com

Positional Isomerism (e.g., 1H- vs. 2H-indazole) and its Ramifications for Interactions

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org However, both isomers are important in drug development, and the selective synthesis of either the N1- or N2-substituted regioisomer is a key challenge in medicinal chemistry. pnrjournal.com

In some cases, the biological activity is highly dependent on the specific regioisomer. For example, in the development of MAO inhibitors, N1-alkyl-substituted indazole-5-carboxamides were found to be potent and selective MAO-B inhibitors, while the corresponding N2-methylated compounds were dual-active MAO-A/B inhibitors. optibrium.com This demonstrates that the position of the alkyl group on the indazole nitrogen dictates the selectivity profile of the inhibitor. Similarly, for antiprotozoal agents, a 2H-indazole N1-oxide derivative showed interesting antichagasic activity, highlighting the potential of the less common 2H-indazole scaffold. researchgate.netuchile.cl

The following table provides a comparative overview of the biological activities of 1H- and 2H-indazole derivatives.

Isomer Substituent Target Biological Activity Reference
1H-IndazoleN1-alkylMAO-BPotent and selective inhibitor optibrium.com
2H-IndazoleN2-methylMAO-A/BDual inhibitor optibrium.com
2H-IndazoleN1-oxideTrypanosoma cruziAntichagasic activity researchgate.netuchile.cl

Preclinical Molecular Interactions and Biological Investigations of 1 4 Iodophenyl 1h Indazole

Identification and Characterization of Molecular Targets

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the cell. For derivatives of 1-(4-Iodophenyl)-1H-indazole, research has focused on identifying these targets, which primarily include enzymes and receptors, to elucidate the mechanisms driving their pharmacological effects.

Enzyme Inhibition Profiles (e.g., Kinases, IDO1, HDAC6)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Indazole derivatives have shown inhibitory activity against several classes of enzymes.

Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. google.com Indazole compounds have been developed as modulators of protein kinase activity. google.comresearchgate.net For instance, certain indazole derivatives have been investigated as inhibitors of Akt (Protein Kinase B), a key component of a signaling pathway involved in cell survival and proliferation. researchgate.net Pazopanib, an N2-substituted indazole analog, is an FDA-approved tyrosine kinase inhibitor. nih.gov Another indazole derivative, ABT-869, is a multitargeted inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase families. researchgate.net Some indazole-based compounds have also been identified as inhibitors of Raf-1, a kinase in the MAPK/ERK signaling pathway. oup.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govgenecards.org This enzyme is a significant target in cancer immunotherapy because its activity in the tumor microenvironment can lead to immune suppression by depleting tryptophan and producing immunosuppressive metabolites. nih.govmdpi.com The 1H-indazole scaffold has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov Studies have shown that derivatives of 1H-indazole can effectively inhibit IDO1, with some compounds exhibiting IC50 values in the low micromolar range. nih.govfrontiersin.org

Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. rsc.orgbiorxiv.org HDAC inhibitors have emerged as a therapeutic strategy, particularly in oncology. rsc.org Novel N-hydroxypropenamides bearing indazole moieties have been designed and synthesized as potent HDAC inhibitors. rsc.org Some of these compounds have shown selective and potent inhibitory activity against HDAC6, a specific isoform that is primarily located in the cytoplasm and deacetylates non-histone proteins like tubulin. rsc.orgmdpi.com

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, other relevant receptors)

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets. nih.govbmglabtech.com

G-Protein Coupled Receptors (GPCRs): The interaction of indazole derivatives with various GPCRs has been explored. Ligand binding to a GPCR initiates a conformational change that triggers intracellular signaling cascades, often involving G-proteins. idrblab.netcecam.org Some indazole derivatives have been studied for their antagonist activity at serotonin (B10506) receptors, such as 5-HT2, 5-HT3, and 5-HT4. researchgate.net

Cannabinoid Receptors (CB1): The cannabinoid receptor 1 (CB1), a GPCR, has been a target for indazole-based compounds. Structure-activity relationship (SAR) studies have shown that substituents on the indazole ring can significantly influence binding affinity. For instance, replacing a 2-iodophenyl ring with other groups can alter the affinity for CB1R. nih.gov Some synthetic cannabinoids with an indazole core have demonstrated high affinity for CB1 receptors. theshifters.it

Other Receptors: Indazole derivatives have also been investigated for their interaction with other receptors. For example, some have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a potential target for the treatment of obesity. nih.govresearchgate.net

Mechanism of Action Elucidation at the Molecular Level

Understanding the precise molecular interactions that lead to a biological effect is fundamental in drug discovery. For this compound and its analogs, various mechanisms have been proposed.

Enzyme Inhibition Mechanism: For enzyme inhibitors, the mechanism can be competitive, non-competitive, or irreversible. savemyexams.com In the case of IDO1 inhibitors with an indazole scaffold, molecular docking studies suggest that these compounds interact with the ferrous ion of the heme group and key hydrophobic residues in the enzyme's active site. nih.gov For HDAC inhibitors, the general pharmacophore consists of a zinc-binding group, a linker, and a surface recognition motif, which interact with the active site of the enzyme. researchgate.net

Receptor Modulation Mechanism: The activation of GPCRs is an allosteric process where ligand binding to the extracellular domain induces conformational changes that are transmitted to the intracellular side, enabling interaction with G-proteins. nih.gov Some ligands can act as allosteric modulators, binding to a site distinct from the primary (orthosteric) site to alter the receptor's affinity for its endogenous ligand or its signaling properties. nih.gov The interaction of RGS (Regulator of G protein Signaling) proteins with GPCRs can also modulate signaling, and some RGS proteins bind directly to GPCRs. uwo.ca

In Vitro Cellular Pharmacology in Relevant Research Models

Following the identification of molecular targets, the effects of compounds are studied in cellular models to understand their pharmacological activity in a biological context.

Assessment of Cytostatic and Antiproliferative Effects in Cell Lines

A primary focus of research on indazole derivatives has been their potential as anticancer agents. Their effects on cell growth and proliferation have been evaluated in various cancer cell lines.

Cytostatic and Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative activity of indazole derivatives against a range of human cancer cell lines, including breast, lung, colon, and prostate cancer cells. nih.govnih.govsioc-journal.cn The potency of these compounds, often measured by their IC50 values (the concentration required to inhibit cell growth by 50%), varies depending on the specific substitutions on the indazole scaffold and the cancer cell line being tested. nih.govsioc-journal.cnjapsonline.com For example, certain indazole derivatives have shown potent growth inhibitory activity with IC50 values in the sub-micromolar to low micromolar range. nih.govsioc-journal.cn The cytostatic effect refers to the inhibition of cell proliferation, while cytotoxic effects lead to cell death. mdpi.com

Interactive Table: Antiproliferative Activity of Indazole Derivatives

Below is a summary of the reported antiproliferative activities for various indazole derivatives in different cancer cell lines.

Compound ClassCell LineEffectReported IC50 Values
Indazole DerivativesVarious Cancer Cell LinesPotent growth inhibitory activity0.23-1.15 µM nih.gov
Indazole Analogues of CurcuminWiDr (Colon Cancer)More cytotoxic than against HeLa and MCF-727.20-58.19 µM japsonline.com
5- and 6-Substituted IndazolesPC-3 (Prostate Cancer)Strong antitumor activity6.21 and 6.43 µmol/L sioc-journal.cn
Indazole DerivativesA549, 4T1, HepG2, MCF-7, HCT116Moderate inhibitory activitiesIC50 > 10 µM to 1.15 µM nih.gov

Modulation of Intracellular Signaling Pathways

The antiproliferative effects of this compound derivatives are often a consequence of their ability to interfere with key intracellular signaling pathways that control cell fate.

Induction of Apoptosis: One of the key mechanisms by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Treatment of cancer cells with certain indazole derivatives has been shown to dose-dependently promote apoptosis. nih.gov This is often associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Cell Cycle Arrest: In addition to apoptosis, some indazole compounds can mediate or inhibit cell proliferation by causing cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. google.com

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Indazole compounds that inhibit kinases like VEGF receptors can disrupt this process. google.com

Modulation of Immune Response: As IDO1 inhibitors, indazole derivatives can counteract the immunosuppressive environment of tumors. By inhibiting IDO1, they can restore T-cell function and enhance the body's anti-tumor immune response. nih.govmdpi.com

Impact on Other Signaling Pathways: The inhibition of kinases such as Akt and Raf by indazole derivatives directly impacts downstream signaling cascades that are crucial for cell proliferation, survival, and migration. researchgate.netoup.com For instance, inhibition of the Raf/MEK/ERK pathway can block signals that drive cell growth. oup.com

Preclinical Efficacy in Microbial and Parasitic Models

The emergence of drug-resistant microbial and parasitic strains necessitates the discovery of novel therapeutic agents. Indazole derivatives have garnered significant attention for their broad-spectrum biological activities, including their potential as antimicrobial and antiparasitic agents. researchgate.netresearchgate.net Research into this compound and its related structures has revealed promising, albeit sometimes modest, activity against a variety of pathogens.

Derivatives of indazole have demonstrated notable efficacy against several parasitic protozoa. For instance, a series of indazole N-oxide derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. uchile.clresearchgate.net Among these, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed interesting activity against two strains and two life-cycle stages of T. cruzi. uchile.clresearchgate.netacs.org The mechanism of action for some indazole N-oxides is thought to involve bioreduction processes that are crucial for their trypanocidal effects. uchile.cl Further studies have highlighted that the lipophilicity and structural volume of indazole N-oxides can influence their trypanocidal activity. researchgate.net Indazole derivatives have also shown potential against Leishmania species, with some N-oxide derivatives inducing high parasite lysis against L. amazonensis, L. infantum, and L. braziliensis promastigotes. researchgate.net

In the realm of antibacterial research, indazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, a clinically validated target. nih.gov Specifically, a class of indazole derivatives, developed through optimization of a pyrazolopyridone hit, exhibited excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of these inhibitors was guided by structure-based drug design. nih.gov Some multi-substituted indazole derivatives have also shown good antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Molecular docking studies suggest that these compounds may interact with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.com Another study reported that certain indazole derivatives possess significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. researchgate.net

The antifungal potential of indazole derivatives has also been explored. researchgate.net While specific data on this compound is limited in this context, related indazole compounds have shown activity against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net

The following table summarizes the preclinical efficacy of selected indazole derivatives in various microbial and parasitic models.

Compound/DerivativeTarget Organism(s)Key Findings
3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxideTrypanosoma cruziExhibited notable antichagasic activity against two parasitic strains and two parasitic stages. uchile.clresearchgate.net
Indazole N-oxide derivativesLeishmania spp.Induced high parasite lysis against L. amazonensis, L. infantum, and L. braziliensis promastigotes. researchgate.net
Indazole GyrB inhibitorsGram-positive bacteria (e.g., MRSA)Showed excellent enzymatic and antibacterial activity. nih.gov
Multi-substituted indazole derivativesS. aureus, B. subtilis, E. coliDemonstrated good antibacterial activity. jmchemsci.com
Fused indazole derivativesBacillus subtilis, Micrococcus luteus, Aspergillus niger, Candida albicansCompounds with electron-withdrawing groups showed outstanding antifungal activity. researchgate.net

Preclinical In Vivo Pharmacodynamic Studies (non-human animal models)

Preclinical in vivo studies are crucial for understanding the pharmacodynamic properties of a drug candidate, including its effects on the body and its mechanism of action in a living organism. For this compound and its derivatives, in vivo studies in non-human animal models have primarily focused on evaluating their efficacy in established disease models, particularly in the context of cancer and inflammation.

Evaluation of Target Engagement and Downstream Biomarker Modulation

While specific in vivo studies detailing target engagement and downstream biomarker modulation for this compound are not extensively reported in the available literature, related indazole derivatives have been investigated for their ability to interact with specific molecular targets and modulate downstream signaling pathways. For instance, a series of indazole derivatives were developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net In a rat model of neuroinflammation, a radiolabeled version of a potent indazole derivative was used to evaluate its cerebral biodistribution. researchgate.net This suggests a method for assessing target engagement in vivo.

In the context of cancer, some 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important immune checkpoints. nih.gov The inhibition of these enzymes can activate T cell-mediated antitumor immune responses. nih.gov In vivo studies with these compounds would likely involve measuring changes in kynurenine levels, a downstream product of IDO1 and TDO activity, as a biomarker of target engagement. google.com

Furthermore, a novel class of indazole derivatives has been identified as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov In vivo studies with these compounds in a melanoma model demonstrated that they could inhibit tumor growth by activating the tumor immune microenvironment, as evidenced by flow cytometry analysis of immune cell populations within the tumor. nih.gov

Efficacy in Established Disease Models (e.g., inflammation, xenograft)

The in vivo efficacy of indazole derivatives has been demonstrated in various preclinical disease models. In oncology, a number of indazole-based compounds have shown significant antitumor activity in xenograft models. For example, a potent and orally active MEK inhibitor from a biaryl amine indazole series demonstrated efficacy in in vivo tumor xenograft models. nih.gov Similarly, a novel 4-phenyl-1H-indazole derivative, which inhibits the PD-1/PD-L1 interaction, showed significant antitumor efficacy in a B16-F10 melanoma model in mice, with a tumor growth inhibition of 52.6% at a specific dose, without causing obvious toxicity. nih.gov

Another study on 1,4-dihydroindeno[1,2-c]pyrazoles, which share a structural relationship with indazoles, identified a compound with potent antitumor efficacy in an MX-1 human breast carcinoma xenograft tumor growth model. researchgate.net This compound also demonstrated oral activity in an estradiol-induced murine uterine edema model, indicating its potential in hormone-dependent cancers. researchgate.net

In the area of inflammation, a series of pyrazole (B372694) derivatives, which are structurally related to indazoles, have been evaluated for their anti-inflammatory and analgesic activities in vivo. nih.gov Some of these compounds showed superior anti-inflammatory activity compared to standard drugs in a paw edema model in rats. nih.gov

The following table provides a summary of the in vivo efficacy of selected indazole and related derivatives in various disease models.

Compound/Derivative ClassDisease ModelKey Efficacy Findings
Biaryl amine indazole series (MEK inhibitor)Tumor xenograft modelsOrally active and demonstrated in vivo efficacy. nih.gov
4-Phenyl-1H-indazole derivative (PD-1/PD-L1 inhibitor)B16-F10 melanoma modelSignificant in vivo antitumor efficacy (TGI = 52.6% at 40 mg/kg) and activation of the tumor immune microenvironment. nih.gov
1,4-Dihydroindeno[1,2-c]pyrazole derivativeMX-1 human breast carcinoma xenograftPotent antitumor efficacy (90% tumor growth inhibition at 25 mg/kg/day). researchgate.net
Pyrazole derivativesRat paw edema model (inflammation)Superior anti-inflammatory activity compared to standard drugs. nih.gov
Indazole derivatives (GyrB inhibitors)Mouse infection modelsGood animal efficacy was observed for selected compounds. nih.gov

Computational and Theoretical Studies on 1 4 Iodophenyl 1h Indazole

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for understanding how a ligand, such as 1-(4-Iodophenyl)-1H-indazole, might interact with a protein's active site.

While specific docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on analogous 1H-indazole derivatives provides significant insights. For instance, docking studies on 1H-indazole derivatives have revealed their potential as inhibitors for various enzymes. A study on new 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, showed that the 1H-indazole scaffold is essential for inhibitory activity. nih.gov The docking model indicated that these compounds form effective interactions with the ferrous ion of the heme group and with key hydrophobic residues in the active site pockets. nih.gov

In another study, 6-bromo-1H-indazol-1-yl methanone (B1245722) derivatives were docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. innovareacademics.in The results showed significant binding energies, with the most potent compounds forming conventional hydrogen bonds with crucial amino acid residues like Arg120 and Tyr355. innovareacademics.in Similarly, other indazole derivatives have been docked with enzymes like DNA gyrase, where they displayed excellent bonding interactions with the active site. jmchemsci.com

These studies collectively suggest that the indazole core, a key feature of this compound, is a versatile scaffold for interacting with diverse protein targets. The interactions are typically governed by a combination of hydrogen bonds and hydrophobic interactions with the protein's active site residues. nih.govinnovareacademics.innih.gov

Table 1: Summary of Molecular Docking Studies on Representative Indazole Derivatives

Derivative/Compound Class Protein Target Key Interactions Observed Reference
1H-Indazole Derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) Interaction with heme ferrous ion; hydrophobic interactions in Pockets A and B. nih.gov
6-bromo-1H-indazol-1-yl methanone Cyclooxygenase-2 (COX-2) Hydrogen bonds with Arg120 and Tyr355; π-alkyl bonds with various residues. innovareacademics.in
Tetrahydro-1H-indazole Derivatives DNA gyrase (1KZN) Excellent bonding mode of interactions within the active site. jmchemsci.com
1H-Indazole-5-carbonyl derivative Discoidin domain receptor 1 (DDR1) High binding energy within the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org By developing a statistically significant correlation, QSAR can predict the activity of new, unsynthesized compounds.

Specific QSAR models developed exclusively for this compound have not been prominently reported. However, QSAR studies on the broader class of indazole derivatives have been conducted to understand the structural requirements for their biological activities. For example, a QSAR investigation was performed on a series of indazole N-oxide derivatives to elucidate the factors influencing their trypanocidal activity against Trypanosoma cruzi. researchgate.netuchile.cl The study found that the biological activity was significantly affected by descriptors related to lipophilicity (hydrophobicity) and the structural volume of the molecules. researchgate.net This suggests that for indazole derivatives, these properties are critical in determining their efficacy.

The general methodology for QSAR involves calculating a wide range of molecular descriptors—physicochemical, topological, and electronic—and then using statistical methods to build a predictive model. frontiersin.orgnih.gov For a compound like this compound, relevant descriptors would likely include LogP (a measure of lipophilicity), molecular weight, and descriptors for shape and electronic distribution, which could be used to build models predicting its activity against various targets.

Table 2: Key Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Type Example Descriptor Property Predicted/Correlated Reference
Lipophilicity LogP Biological activity, membrane permeability researchgate.net
Steric/Volume Molar Volume, Molar Refractivity Receptor fit, steric hindrance researchgate.net
Electronic Dipole Moment, HOMO/LUMO energies Reactivity, binding affinity researchgate.net
Topological Wiener Index, Balaban Index Molecular branching and shape nih.gov

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of a ligand-protein complex, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. mdpi.com

While MD simulation data specifically for this compound is limited, studies on related indazole derivatives highlight the utility of this approach. For example, an MD simulation was conducted on a 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone complexed with the COX-2 enzyme. innovareacademics.in The simulation, run for a significant duration, was used to monitor metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The results indicated that the ligand remained stably bound within the enzyme's active site throughout the simulation, confirming the stability predicted by molecular docking. innovareacademics.in

MD simulations on other heterocyclic compounds targeting various enzymes also show that these calculations are critical for confirming binding modes and assessing the flexibility of the protein and ligand. mdpi.comresearchgate.net The analysis of the trajectory can reveal key interactions, the role of water molecules in the binding site, and provide a more dynamic picture of the binding event than static docking poses. mdpi.com

Table 3: Common Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Insight Gained Reference
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the protein/ligand over time compared to a reference structure. Stability of the complex; indicates if the system has reached equilibrium. innovareacademics.in
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position. Flexibility of different parts of the protein; identifies rigid and flexible regions. innovareacademics.in
Radius of Gyration (Rg) Measures the compactness of the protein structure. Conformational changes and stability of the protein's overall fold. innovareacademics.in
Binding Free Energy (e.g., MM-GBSA/PBSA) Calculates the free energy of binding for the ligand-protein complex. Quantitative estimation of binding affinity. innovareacademics.in

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. uni-greifswald.de These calculations can predict molecular geometry, electronic structure, and reactivity, providing fundamental insights that complement experimental data. researchgate.net

For the indazole scaffold, DFT calculations have been used to study tautomeric stability. Calculations indicated that the 1H-indazole tautomer is more stable than the 2H tautomer. nih.gov Studies on related compounds like 1-(4-Bromophenyl)-1H-indazole have also utilized DFT calculations. beilstein-journals.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular reactivity and stability. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites for potential interactions. researchgate.netekb.eg

Table 4: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds

Parameter Definition Significance Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. researchgate.net
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) The electrostatic potential mapped onto the electron density surface. Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.netekb.eg
Dipole Moment (μ) A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions. psicode.org

In Silico Prediction of Preclinical Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of discovery. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.

Computational data for a closely related compound, 4-bromo-6-chloro-5-iodo-1H-indazole, shows a TPSA of 28.68 Ų and a LogP of 3.58. chemscene.com These values are within the limits of Lipinski's rules, suggesting that halogenated indazoles may possess good oral bioavailability. In silico tools can also predict other properties such as aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov

Table 5: Predicted Physicochemical and ADME Properties for a Representative Halogenated Indazole

Property Predicted Value (for 4-bromo-6-chloro-5-iodo-1H-indazole) Significance in Pharmacokinetics Reference
Molecular Weight 357.37 g/mol Affects diffusion and overall size; within Lipinski's rule (<500). chemscene.com
LogP 3.58 Indicates lipophilicity; affects absorption and membrane permeability. chemscene.com
Topological Polar Surface Area (TPSA) 28.68 Ų Correlates with passive molecular transport through membranes; a value <140 Ų is often associated with good oral bioavailability. chemscene.com
Hydrogen Bond Donors 1 Influences solubility and binding; within Lipinski's rule (≤5). chemscene.com
Hydrogen Bond Acceptors 1 Influences solubility and binding; within Lipinski's rule (≤10). chemscene.com
Rotatable Bonds 0 Affects conformational flexibility and binding. chemscene.com

Advanced Analytical Methodologies for Research and Characterization of 1 4 Iodophenyl 1h Indazole

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-(4-Iodophenyl)-1H-indazole.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons provide a fingerprint of the molecule's structure. For this compound, the aromatic protons on the indazole and iodophenyl rings resonate in distinct regions of the spectrum. The proton on the C3 position of the indazole ring typically appears as a singlet at approximately 8.23 ppm. The protons of the iodophenyl group, being in a para-substituted pattern, exhibit a characteristic AA'BB' system, with doublets appearing around 7.95 and 7.53 ppm. The protons on the benzo portion of the indazole ring show a more complex pattern of multiplets between 7.20 and 7.80 ppm.

¹³C NMR: ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atom bearing the iodine (C-I) on the phenyl ring typically resonates at a lower field, around 93.8 ppm. The carbon atoms of the indazole ring and the remaining carbons of the iodophenyl ring appear in the aromatic region of the spectrum, generally between 110 and 140 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignment. COSY experiments reveal proton-proton couplings, helping to assign protons on the same spin system, such as those on the benzo portion of the indazole ring. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for both nuclei.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C3-H ~8.23 (s) -
Iodophenyl H ~7.95 (d), ~7.53 (d) -
Indazole H (benzo) ~7.20-7.80 (m) -
C-I - ~93.8
Aromatic C - ~110-140

Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₃H₉IN₂), the expected exact mass can be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. The fragmentation pattern of this compound would likely involve the cleavage of the bond between the iodophenyl group and the indazole ring, as well as characteristic fragmentations of the indazole ring itself. The observation of the iodophenyl cation and the indazole radical cation or related fragments would be indicative of the parent structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the indazole ring would likely be observed around 1300-1380 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aromatic C=C, C=N Stretching 1400-1600
C-N Stretching 1300-1380
C-I Stretching < 600

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Chromatographic Separation and Detection Methods for Purity and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The separated components then enter the mass spectrometer, which provides mass spectral data for confirmation. GC-MS is particularly useful for assessing the purity of a sample and for identifying and quantifying trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of this compound, especially in complex matrices or when dealing with less volatile compounds. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. LC-MS is widely used for the quantification of compounds in various research samples and offers high sensitivity and selectivity. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the specific analytical needs.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthetic batches and for monitoring the compound in various matrices. The versatility of HPLC is enhanced by the use of different detection modes, each offering unique advantages for the analysis of indazole derivatives.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for compounds of this nature. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. unipd.itjfda-online.com

Key Detection Modes:

Photodiode Array (PDA) or UV-Vis Detection: Due to the aromatic nature of both the indazole and iodophenyl moieties, this compound exhibits strong absorbance in the ultraviolet (UV) region. A PDA or Diode Array Detector (DAD) can scan a range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the eluting peak. This is useful for peak identification and purity assessment. For related phytohormones and alkaloids, detection wavelengths of 254 nm and 269 nm have been proven effective. mdpi.com The analysis of similar compounds has utilized linear gradients of mobile phases to achieve optimal separation. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical platform that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass detection. For structural confirmation and identification of metabolites or impurities, tandem mass spectrometry (LC-MS/MS) is employed. This technique allows for the selection of a precursor ion corresponding to the compound's molecular weight and its subsequent fragmentation to produce a characteristic pattern of product ions, offering definitive structural information. unipd.itnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC using smaller particle columns for faster and more efficient separations, is often coupled with MS detectors for rapid analysis. unipd.itunodc.org

Table 1: Representative HPLC Conditions for Analysis of Indazole-Related Compounds

ParameterCondition 1Condition 2Condition 3
TechniqueHPLC-DAD universiteitleiden.nlUHPLC-MS/MS unipd.itHPLC-PDA jfda-online.com
ColumnNot specifiedAcquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm)Inertsil C18 (5 µm, 250 mm x 4.6 mm)
Mobile PhaseA: 5 mM Na2HPO4 (pH 6) B: MethanolA: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic AcidA: Acetonitrile B: Phosphate Buffer
Elution ModeGradient universiteitleiden.nlGradient unipd.itIsocratic
Flow Rate1.5 mL/min universiteitleiden.nlNot specified1.0 mL/min
DetectionDAD (254 nm) universiteitleiden.nlESI-MS/MS (Positive Mode) unipd.itPDA Detector

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. vu.nlmdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity and stereochemistry of this compound. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

While the specific crystal structure of this compound is not publicly available, analysis of closely related derivatives provides critical insights into the expected solid-state conformation. For example, the crystal structure of 2-Ethyl-1-(4-iodophenyl)-1H-indazolium hexafluorophosphate (B91526) has been determined. clockss.org The structural solution was achieved using direct methods and refined using full-matrix least-squares on F². clockss.orgbeilstein-journals.org This analysis confirms the planar nature of the indazole ring system and the orientation of the 4-iodophenyl substituent relative to the core.

Table 2: Crystallographic Data for a this compound Derivative

ParameterValue for 2-Ethyl-1-(4-iodophenyl)-1H-indazolium hexafluorophosphate clockss.org
Compound Name2-Ethyl-1-(4-iodophenyl)-1H-indazolium hexafluorophosphate
Molecular FormulaC₁₅H₁₄FIN₂⁺ · PF₆⁻ (Derived from similar structures)
MethodologySingle-crystal X-ray diffraction
Structure SolutionDirect Methods (SHELXS-97) clockss.org
RefinementLeast squares refinements against F² (SHELXL-97) clockss.org
Crystal PropertiesColorless crystals clockss.org
Melting Point147 °C clockss.org

Specialized Analytical Techniques for Research Probes (e.g., autoradiography for radiolabeled compounds)

The unique structural feature of this compound, namely the iodine atom on the phenyl ring, makes it an excellent candidate for development as a research probe, particularly through radiolabeling. The stable iodine atom can be substituted with a radioisotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create a radioligand. acs.org The presence of the iodophenyl group is a key feature for designing radiopharmaceuticals. nih.gov

Autoradiography:

Once radiolabeled, the compound can be used in specialized analytical techniques like in vitro autoradiography to visualize its binding sites in biological tissues. In this technique, thin tissue sections (e.g., from the brain or spleen) are incubated with the radiolabeled compound. acs.orgresearchgate.net After incubation and washing to remove unbound ligand, the tissue sections are apposed to a radiosensitive film or a phosphor imaging plate. The radioactive decay from the bound ligand exposes the film, creating a quantitative, high-resolution map of the ligand's binding sites.

This method has been successfully applied to other indazole and indole-based compounds to map the distribution of specific receptors, such as cannabinoid receptors, in the central nervous system. acs.org For instance, radioiodinated indole (B1671886) analogs have been used to perform autoradiographic experiments on mouse brain sections, revealing distribution patterns consistent with CB1 receptors. acs.org Similarly, other fluorinated indazole derivatives have been developed as radiotracers for Positron Emission Tomography (PET) imaging, a related in vivo technique, to study neuroinflammation. researchgate.net The ability to radiolabel this compound makes autoradiography a powerful tool for investigating its potential biological targets.

Table 3: Examples of Radiolabeled Indazole/Indole Probes and Their Applications

Probe TypeRadioisotopeApplicationReference
Aminoalkylindole Analogue¹³¹IAutoradiography of CB1 receptors in mouse brain acs.org
Fluorinated Indazole Derivative¹⁸FPET imaging of COX-2 in a rat model of neuroinflammation researchgate.net
Fluorinated N-alkyl-indole Derivative¹⁸FPET tracer development for CB2 receptor imaging researchgate.net

Future Research Directions and Translational Potential in Academic Contexts

Innovations in Synthetic Strategies for Enhanced Accessibility

The accessibility of 1-(4-Iodophenyl)-1H-indazole and its derivatives is crucial for extensive research and development. lawinsider.commdpi.comtimeshighereducation.com While established methods exist, future innovations will likely focus on improving efficiency, reducing costs, and increasing the diversity of accessible analogues.

Future synthetic innovations could focus on the following areas:

Catalyst Development : While copper and palladium catalysts are effective, research into more sustainable and less expensive catalysts, such as those based on cobalt or even metal-free conditions, is an active area. nih.govnih.gov For example, direct aryl C-H amination using iodine in the presence of potassium iodide and sodium acetate (B1210297) has been demonstrated for some 1H-indazoles, offering a metal-free alternative. nih.gov

Flow Chemistry and Automation : Implementing automated flow synthesis can enhance reaction efficiency, safety, and scalability. An automated system has been described for the synthesis of an indazole library via Negishi coupling, demonstrating the potential for high-throughput synthesis of analogues. acs.org

C-H Activation/Functionalization : Direct C-H arylation of the indazole core with aryl iodides represents a highly atom-economical approach. This strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of diverse 1-aryl-1H-indazoles. researchgate.net

The table below summarizes some modern synthetic approaches applicable to the 1-aryl-1H-indazole scaffold.

Synthetic Strategy Key Features Potential Advantages Relevant Citations
Copper-Catalyzed N-ArylationUses o-chlorinated arylhydrazones as starting materials.Utilizes more commercially available and less expensive starting materials compared to bromo-derivatives. nih.gov
SNAr Domino ReactionOne-pot procedure involving arylhydrazone formation and subsequent ring closure.High efficiency and yields (73-96% in some series), simplified workflow. mdpi.comdntb.gov.ua
Palladium-Catalyzed C-H AminationIntramolecular reaction of aminohydrazones.Can be performed under ligand-free conditions. nih.gov
Metal-Free C-H AminationUses reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant.Avoids metal contamination in the final product. nih.gov
Automated Negishi CouplingUtilizes an automated flow reactor for cross-coupling reactions.Enables rapid synthesis of a combinatorial library of derivatives. acs.org

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

The indazole heterocycle is a well-established pharmacophore found in several FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib. nih.govnih.gov Derivatives of this compound are likely to interact with a variety of protein targets, and future research can uncover novel biological activities.

Current research on indazole derivatives points to several promising areas:

Kinase Inhibition : The indazole scaffold is a privileged structure for targeting protein kinases. Derivatives have shown activity against Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and the PD-1/PD-L1 pathway. nih.govmdpi.comnih.gov The this compound core could be a starting point for developing inhibitors against less-explored kinases or overcoming resistance to existing drugs. nih.gov For instance, a series of 4-phenyl-1H-indazole derivatives were identified as novel inhibitors of the PD-1/PD-L1 interaction, with the lead compound showing significant in vivo antitumor efficacy. nih.gov

Anti-inflammatory Activity : Indazole-containing compounds like Bendazac and Benzydamine are known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Further investigation into this compound analogues could lead to new anti-inflammatory agents, potentially through mechanisms like COX-2 inhibition. researchgate.net

Neuro-active Agents : Indazole derivatives have been explored as 5-HT receptor antagonists and for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. austinpublishinggroup.com

Antiprotozoal Agents : Some indazole N-oxide derivatives have demonstrated activity against parasites responsible for Chagas disease and leishmaniasis. researchgate.netresearchgate.net Specifically, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed notable antichagasic activity. researchgate.netresearchgate.net

Future research should employ modern techniques like chemoproteomics and thermal shift assays to perform unbiased screening of this compound against the human proteome to identify novel, unanticipated biological targets.

Rational Design of Second-Generation Analogues with Optimized Preclinical Profiles

Rational drug design can be used to modify the this compound structure to create second-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. The iodophenyl moiety is particularly amenable to modification via cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies.

Key strategies for designing second-generation analogues include:

Molecular Hybridization : Combining the indazole core with other pharmacophores can lead to compounds with novel or enhanced activity. This strategy was successfully used to design novel TRK inhibitors by analyzing the binding modes of existing compounds and creating hybrid structures. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can optimize a molecule's profile. For example, in the development of oral estrogen receptor degraders, various core changes and substitutions were explored to improve potency and physicochemical properties. acs.org

Structure-Based Design : If the crystal structure of a target protein in complex with an indazole-based inhibitor is known, computational modeling can guide the design of new analogues that form more optimal interactions with the binding site. mdpi.com

The development of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors provides an excellent example of this process. nih.gov Faced with drug resistance to first-generation inhibitors, researchers designed novel indazole derivatives using a molecular hybridization strategy. The resulting compound, B31, showed potent activity against cell lines with resistance mutations and possessed acceptable pharmacokinetic properties in rats. nih.gov Similarly, the development of GDC-9545, a selective estrogen receptor degrader (SERD), involved extensive optimization of a lead compound to enhance its preclinical profile, resulting in a potent and orally bioavailable candidate for treating ER+ breast cancer. acs.org

Design Strategy Objective Example Application Relevant Citations
Molecular HybridizationCombine structural features from different active molecules to create a novel compound with enhanced or dual activity.Designing second-generation TRK inhibitors to overcome resistance. nih.gov
Physicochemical Property TuningModify the structure to improve solubility, metabolic stability, and oral bioavailability.Optimizing oral SERDs like GDC-9545 by fine-tuning properties to achieve once-daily dosing. acs.org
Fragment-Led De Novo DesignUse small molecular fragments known to bind to a target as starting points for building more potent inhibitors.Discovery of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.govmdpi.com

Role of this compound as a Chemical Biology Tool or Probe

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov this compound is well-suited for this role due to the presence of the iodine atom, which serves as a versatile chemical handle.

Potential applications as a chemical probe include:

Radiolabeling : The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create a radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in radioligand binding assays. The stable iodine can also be a precursor for radiofluorination (with ¹⁸F) for Positron Emission Tomography (PET) tracers, as demonstrated in the development of COX-2 inhibitor PET tracers from related scaffolds. researchgate.net

Photoaffinity Labeling : The iodo-group can be converted to an azido (B1232118) group, which is photoreactive. This allows the molecule to be used as a photoaffinity probe to covalently label its protein target upon UV irradiation, facilitating target identification and validation.

Click Chemistry Handle : The iodo-group can be functionalized, for example, by conversion to a terminal alkyne via Sonogashira coupling. This alkyne-modified probe can then be used in "click" reactions with azide-tagged reporters (e.g., biotin (B1667282) or a fluorophore) for applications in activity-based protein profiling (ABPP) and target engagement studies.

Precursor for Further Synthesis : The iodine atom is a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid synthesis of a library of derivatives to probe structure-activity relationships. researchgate.net

The development of well-characterized chemical probes, often including a structurally similar but inactive negative control, is essential for robust biological research. nih.gov The synthetic tractability of this compound makes it an excellent starting point for creating such tool compounds to explore complex biological pathways. beilstein-journals.orgkoehlerlab.org

Emerging Applications in Material Science or Other Non-Biological Research Fields

While the primary focus on indazole derivatives has been pharmacological, their structural and electronic properties suggest potential applications in other fields, particularly material science. The extended π-system of the 1-aryl-1H-indazole core is a feature often found in organic electronic materials.

Organic Semiconductors : Aromatic heterocyclic compounds are foundational to the field of organic electronics. The this compound structure could be investigated for its potential as an organic semiconductor, with possible applications in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). chemscene.com The iodophenyl group allows for further π-system extension through cross-coupling reactions, which can tune the material's electronic properties, such as the HOMO/LUMO energy levels.

Hypervalent Iodine Chemistry : Iodoarenes like this compound can be used as precursors to create hypervalent iodine(III) reagents. nih.govacs.org These reagents are powerful and environmentally friendly oxidizing agents used in a wide array of organic transformations, offering an alternative to heavy metal-based oxidants. nih.gov

Corrosion Inhibitors : Indazole and its derivatives have been studied for their ability to inhibit the corrosion of metals, suggesting a potential industrial application. nih.gov

While research into the material science applications of this compound is still nascent, the inherent properties of the molecule and its synthetic accessibility make it a promising candidate for exploration in these non-biological fields. smolecule.com

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